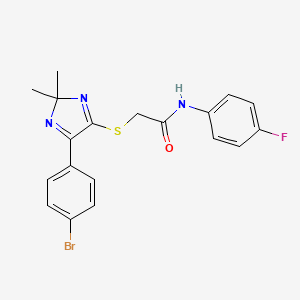

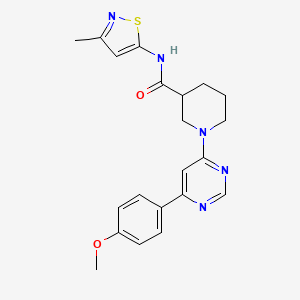

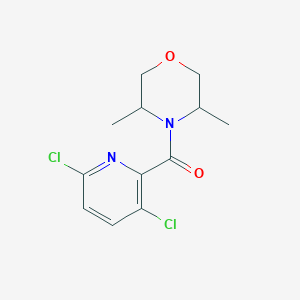

![molecular formula C14H19N5O B2484157 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-17-0](/img/structure/B2484157.png)

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rh(III)-catalyzed imidoyl C-H activation to give pyrido[1,2-a]pyrimidin-4-ones. This process demonstrates the complexity and precision required in synthesizing such compounds, incorporating a broad range of functional groups at different sites on the heterocyclic products (Hoang, Zoll, & Ellman, 2019).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin derivatives is confirmed through various spectroscopic techniques, including NMR and X-ray diffraction, indicating a structured approach to understanding the intricate details of these compounds' architecture (Chen & Shi, 2008).

Chemical Reactions and Properties

The reactivity of pyrido[2,3-d]pyrimidin-7(8H)-imine derivatives is highlighted by their involvement in diverse chemical reactions, including the Tf2O-mediated cyclization of α-acyl-β-(2-aminopyridinyl)acrylamides to access N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines. Such reactions showcase the versatility and potential for functionalization of these compounds (Rao et al., 2020).

Physical Properties Analysis

While specific studies on the physical properties of "8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine" are scarce, related research on heterocyclic betaines such as 4-aryl-5-(methoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides provide insights into the physical characteristics of similar compounds. These studies often focus on crystalline structure, solubility, and thermal stability (Funt et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrido[2,3-d]pyrimidin-7(8H)-imines, including their reactivity, stability, and potential for further chemical modifications, are fundamental to their applications in various fields. Research often involves exploring their synthesis pathways, reaction mechanisms, and the influence of substituents on their chemical behavior (Nishio & Omote, 1982).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Rhodium-Catalyzed C-H Activation

Imines formed from 2-aminopyridines and aldehydes undergo rhodium(III)-catalyzed C-H activation and coupling with diazo esters to produce pyrido[1,2-a]pyrimidin-4-ones. This process demonstrates the compound's utility in constructing complex heterocyclic structures through metal-catalyzed C-H activation, highlighting its versatility in organic synthesis (Hoang, Ellman, & Zoll, 2019).

Double Isocyanide Insertion

A rhodium-catalyzed one-pot reaction involving vinyl azide and two different isocyanides offers an alternative route to 3-amino-5-aryl-2H-pyrrol-2-imines. This pathway provides access to structures bearing pyrrolo and pyrimidine rings, underscoring the adaptability of the core structure in complex reaction networks (Wang, Li, Zhao, & Zhang, 2019).

Biological Activities

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, similar in structural motif to pyrido[2,3-d]pyrimidines, exhibit significant antiprotozoal activity. This suggests that derivatives of the compound may have potential as therapeutic agents against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antimicrobial Activity

Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have shown variable antibacterial activities. This implies the potential of the compound in contributing to the development of new antibacterial and possibly antitumor agents, highlighting its significance in medicinal chemistry (Alwan, Al Kaabi, & Hashim, 2014).

Eigenschaften

IUPAC Name |

8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-20-9-8-19-12(15)5-4-11-13(16-10-17-14(11)19)18-6-2-3-7-18/h4-5,10,15H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQOLNPAGGPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

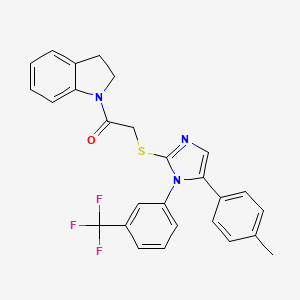

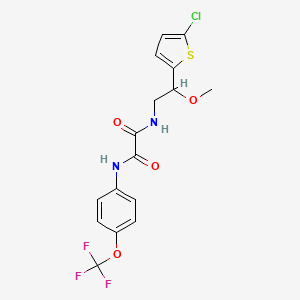

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)

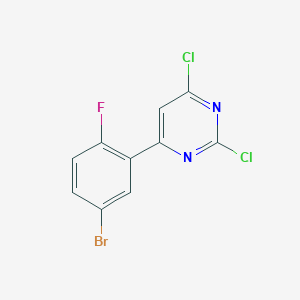

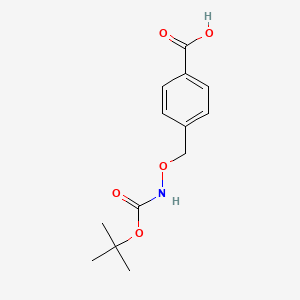

![2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2484078.png)

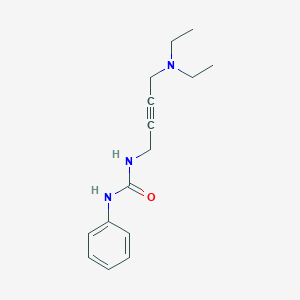

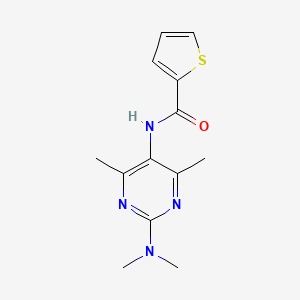

![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)